ML216

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ML216 ist ein potenter, selektiver und zellpermeabler Inhibitor der Bloom-Syndrom-Protein-Helikase. Die Bloom-Syndrom-Protein-Helikase ist ein Mitglied der RECQ-DNA-Helikase-Familie, die an der Auflösung komplexer DNA-Strukturen und Reparaturzwischenprodukten beteiligt ist. This compound hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Krebsforschung und der DNA-Schadensantwort, als vielversprechend erwiesen .

Wissenschaftliche Forschungsanwendungen

ML216 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the inhibition of Bloom syndrome protein helicase and its effects on DNA unwinding and repair processes.

Biology: The compound is used to investigate the role of Bloom syndrome protein helicase in various biological processes, including DNA replication, repair, and recombination.

Medicine: this compound has shown potential as an anticancer agent by sensitizing cancer cells to DNA-damaging agents like cisplatin. It is also used to study the mechanisms of drug resistance in cancer cells.

Wirkmechanismus

Target of Action

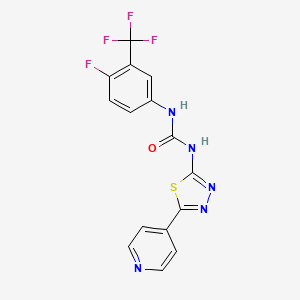

ML216, also known as 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, primarily targets the Bloom syndrome protein (BLM), a member of the RECQ family of DNA helicases . BLM plays a crucial role in the dissolution of complex DNA structures and repair intermediates .

Mode of Action

This compound acts by inhibiting the ATPase-coupled DNA helicase activity of BLM . It appears to act at the BLM-nucleic acid substrate binding site, inhibiting DNA binding and blocking BLM’s helicase activity . This inhibition is achieved by allosterically trapping a DNA-bound translocation intermediate .

Biochemical Pathways

The inhibition of BLM by this compound affects the homologous recombination (HR) pathway for repair of DNA double-strand breaks and restart of collapsed or blocked replication forks . BLM also plays roles in toleration of microsatellite instability and sister chromatid decatenation .

Result of Action

The inhibition of BLM’s helicase activity by this compound leads to an increase in DNA damage, as indicated by the increased production of γH2AX, a marker of DNA double-strand breaks . This results in increased susceptibility to apoptosis and DNA damage . Furthermore, this compound increases the frequency of sister chromatid exchanges, a diagnostic cellular phenotype consistent with the absence of a functional BLM protein .

Action Environment

It is known that this compound shows selective cytotoxicity, having a greater effect on blm-proficient cells compared to blm-deficient cells . This suggests that the cellular environment, specifically the presence or absence of functional BLM, can significantly influence the action of this compound.

Biochemische Analyse

Biochemical Properties

ML216 plays a crucial role in biochemical reactions, particularly those involving DNA repair and replication . It interacts with BLM helicase, an enzyme involved in DNA repair, and inhibits its DNA unwinding activity . This interaction is believed to be due to the binding of this compound to the BLM protein, thereby preventing it from performing its normal function .

Cellular Effects

The effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea on cells are profound. It has been shown to sensitize prostate cancer (PCa) cells to the DNA-crosslinking agent cisplatin, enhancing its antiproliferative properties . Furthermore, this compound has been found to prevent DNA damage-induced senescence by modulating the interaction between BLM and Deleted in Breast Cancer 1 (DBC1), thereby preserving BLM following DNA damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to BLM helicase, inhibiting its DNA unwinding activity . This inhibition results in an increased production of γH2AX, a marker of DNA damage, and caspase-3 cleavage, a marker of apoptosis . The combination of this compound and cisplatin also increases the expression of p-Chk1 and p-Chk2, suggesting that DNA damage may trigger the ATR-Chk1 and ATM-Chk2 pathways .

Temporal Effects in Laboratory Settings

Over time, the effects of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea in laboratory settings have been observed to be consistent, with the compound maintaining its stability and effectiveness . Long-term effects on cellular function have not been extensively studied, but the compound’s ability to enhance the effects of other drugs like cisplatin suggests potential for long-term use .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It has been shown to enhance pulmonary function by lowering levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis .

Metabolic Pathways

Given its interaction with BLM helicase, it is likely involved in pathways related to DNA repair and replication .

Subcellular Localization

Given its interaction with BLM helicase, it is likely that it localizes to areas of the cell where DNA repair and replication occur

Vorbereitungsmethoden

Die Synthese von ML216 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise die Verwendung von Reagenzien wie 4-Fluor-3-(trifluormethyl)anilin und 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amin. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Der Produktionsprozess beinhaltet wahrscheinlich die Skalierung der Labor-Synthesemethoden unter Sicherstellung der Reinheit und Qualität des Endprodukts .

Analyse Chemischer Reaktionen

ML216 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Produkte führt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung der Bloom-Syndrom-Protein-Helikase und ihre Auswirkungen auf die DNA-Entwindung und -Reparaturprozesse zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle der Bloom-Syndrom-Protein-Helikase in verschiedenen biologischen Prozessen zu untersuchen, darunter DNA-Replikation, -Reparatur und -Rekombination.

Medizin: this compound hat sich als Antikrebsmittel gezeigt, indem es Krebszellen für DNA-schädigende Mittel wie Cisplatin sensibilisiert. Es wird auch verwendet, um die Mechanismen der Arzneimittelresistenz in Krebszellen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die DNA-Entwindungsaktivität der Bloom-Syndrom-Protein-Helikase hemmt. Die Verbindung bindet an einer bestimmten Stelle an die Helikase und verhindert so die Wechselwirkung mit der DNA und blockiert ihre Helikase-Aktivität. Diese Hemmung führt zu einer Zunahme der DNA-Schäden und chromosomalen Instabilität, wodurch Krebszellen anfälliger für Apoptose und andere Formen des Zelltods werden. Zu den beteiligten molekularen Zielen und Pfaden gehören die ATR-Chk1- und ATM-Chk2-Pfade, die als Reaktion auf DNA-Schäden aktiviert werden .

Vergleich Mit ähnlichen Verbindungen

ML216 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der Bloom-Syndrom-Protein-Helikase. Ähnliche Verbindungen umfassen:

WRN-Helikase-Inhibitor: Ein weiteres Mitglied der RECQ-Helikase-Familie, die WRN-Helikase, kann durch bestimmte Verbindungen gehemmt werden, aber diese Inhibitoren fehlen oft die Selektivität und Potenz von this compound.

Substituierte Benzamide: Diese Verbindungen haben sich als Inhibitoren der Bloom-Syndrom-Protein-Helikase gezeigt, aber sie sind möglicherweise nicht so selektiv oder effektiv wie this compound.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Bloom-Syndrom-Protein-Helikase selektiv mit hoher Potenz zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung von DNA-Reparaturprozessen und die Entwicklung neuer Krebstherapien macht .

Eigenschaften

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOYUSJXXCHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430213-30-1 |

Source

|

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)